Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate

説明

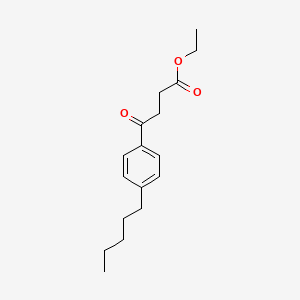

Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate is an organic compound with the molecular formula C17H24O3 and a molecular weight of 276.37 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an ethyl ester group, a ketone group, and a phenyl ring substituted with a pentyl chain.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate typically involves the esterification of 4-oxo-4-(4-n-pentylphenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high-quality product .

化学反応の分析

Types of Reactions

Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 4-oxo-4-(4-n-pentylphenyl)butanoic acid.

Reduction: Formation of 4-hydroxy-4-(4-n-pentylphenyl)butyrate.

Substitution: Formation of various esters and amides depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula: C18H26O3

- Molecular Weight: 302.39 g/mol

- Structural Features:

- Contains a 4-n-pentylphenyl substituent.

- Exhibits both lipophilic and polar characteristics due to the presence of the n-pentyl group and the ester functionality.

Pharmaceutical Applications

Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate has shown promise in various pharmaceutical applications:

Drug Development

The compound's unique structure allows it to interact with biological membranes effectively, making it a candidate for drug development. Its lipophilicity may enhance its bioavailability, potentially leading to improved therapeutic efficacy for various conditions.

Synthetic Intermediates

This compound can serve as a synthetic intermediate in organic chemistry. Its functional groups allow for various chemical transformations, including:

- Reduction: Can be reduced to alcohols using lithium aluminum hydride.

- Oxidation: Potentially oxidized to more complex structures using reagents like potassium permanganate.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds can provide insights into the unique properties of this compound.

| Compound Name | Structural Feature | Potential Application |

|---|---|---|

| Ethyl 4-oxo-4-(p-tolyl)butyrate | Para-methylphenyl group | Anticancer research |

| Ethyl 4-oxo-4-(phenoxyphenyl)butyrate | Phenoxy substituent | Antimicrobial activity |

| Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate | Diethylamino group | Neurological studies |

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile:

- Preliminary studies suggest low acute toxicity via oral routes.

- Skin irritation potential was noted, indicating the need for careful handling in laboratory settings.

Future Research Directions

Given its promising properties, future research should focus on:

- Biological Activity Assessment: Conducting in vitro and in vivo studies to evaluate pharmacological effects.

- Mechanistic Studies: Understanding the molecular mechanisms through which this compound may exert therapeutic effects.

- Formulation Development: Exploring its use in drug formulations to enhance delivery and efficacy.

作用機序

The mechanism of action of ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to modulate respiratory activity by stimulating the central nervous system. The compound may interact with receptors and enzymes involved in respiratory regulation, leading to increased respiratory rate and reduced fatigue .

類似化合物との比較

Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate can be compared with other similar compounds, such as:

Ethyl 4-oxo-4-phenylbutyrate: Lacks the pentyl substitution on the phenyl ring, resulting in different chemical and biological properties.

Ethyl 4-oxo-4-(4-methylphenyl)butyrate: Contains a methyl group instead of a pentyl group, leading to variations in reactivity and applications.

生物活性

Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and features a distinctive structure characterized by an ethyl ester group, a ketone functional group, and a para-n-pentylphenyl substituent. This structural arrangement enhances its lipophilicity, potentially influencing its interaction with biological membranes and cellular targets.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets involved in various physiological processes. Research suggests that it may act as a respiratory stimulant , modulating respiratory activity by stimulating the central nervous system. This effect could lead to increased respiratory rates and reduced feelings of fatigue, making it a candidate for further pharmacological exploration.

Pharmacological Properties

This compound has been investigated for several pharmacological properties:

Research Applications

This compound serves as an important intermediate in organic synthesis and has potential applications in medicinal chemistry:

- Lead Compound for Drug Development : Its unique structure may guide the development of new drugs targeting specific biological pathways.

- Synthesis of Complex Organic Molecules : It is utilized as an intermediate for synthesizing more complex organic compounds, which can have diverse applications in pharmaceuticals and specialty chemicals.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-oxo-4-phenylbutyrate | Lacks pentyl substitution | Different chemical properties; less lipophilic |

| Ethyl 4-oxo-4-(4-methylphenyl)butyrate | Contains a methyl group | Variations in reactivity; potential differences in biological activity |

The presence of the n-pentyl group enhances lipophilicity compared to its analogs, which may influence its pharmacokinetic properties and interaction with biological systems.

Study on Respiratory Stimulation

A study focusing on the respiratory effects of similar compounds indicated that modifications in the alkyl chain length significantly affect their stimulatory effects on respiration. This compound's n-pentyl group may enhance its efficacy compared to shorter-chain analogs.

Antimicrobial Activity Assessment

Although direct studies on this compound's antimicrobial properties are scarce, related compounds have demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. Future studies should aim to evaluate the minimum inhibitory concentration (MIC) values for this compound against various pathogens to establish its potential as an antimicrobial agent .

特性

IUPAC Name |

ethyl 4-oxo-4-(4-pentylphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-5-6-7-14-8-10-15(11-9-14)16(18)12-13-17(19)20-4-2/h8-11H,3-7,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILMNOLQUNDRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645768 | |

| Record name | Ethyl 4-oxo-4-(4-pentylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-53-5 | |

| Record name | Ethyl 4-oxo-4-(4-pentylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。